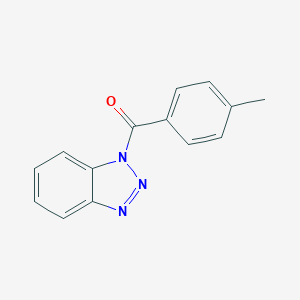

1-(4-Methylbenzoyl)-1H-benzotriazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-(4-Methylbenzoyl)-1H-benzotriazole and related compounds involves intricate chemical processes. For instance, Liu et al. (2010) described a novel and regiospecific synthesis of 1-Aryl-1H-benzotriazole derivatives through intramolecular cyclization of triazenes, utilizing CuI as the catalyst, demonstrating the complexity and precision required in synthesizing such compounds (Liu et al., 2010).

Molecular Structure Analysis

The molecular structure of 1-(4-Methylbenzoyl)-1H-benzotriazole is characterized by distinct bond angles and dihedral angles, which are crucial for its chemical behavior. Studies like those by Peeters et al. (1993) on related benzotriazole compounds have provided insights into the molecular conformation, demonstrating the importance of structural analysis in understanding the chemical properties of such molecules (Peeters et al., 1993).

Chemical Reactions and Properties

The chemical reactions and properties of 1-(4-Methylbenzoyl)-1H-benzotriazole are influenced by its molecular structure. Katritzky et al. (2007) explored the reactions of benzotriazole with aldehydes and thionyl chloride, leading to the formation of various derivatives, which highlights the reactive nature and versatility of benzotriazole compounds in chemical synthesis (Katritzky et al., 2007).

Applications De Recherche Scientifique

Environmental Monitoring and Presence

- Occurrence in Rivers : 1H-benzotriazole, along with its methylated derivatives (such as 4-methyl-1H-benzotriazole), is frequently detected in rivers due to its use as a corrosion inhibitor in various applications. It has been observed in significant concentrations in rivers like Main, Hengstbach, and Hegbach in Germany, indicating its widespread environmental presence (Kiss & Fries, 2009).

Biodegradation and Environmental Fate

- Biodegradation in Wastewater : Benzotriazole derivatives, including 4-methyl-1H-benzotriazole, undergo partial persistence in conventional wastewater treatment. Their degradation pathways involve various transformation products, which have been identified in wastewater effluents (Huntscha et al., 2014).

Analytical Methods for Detection

- Extraction from Soil : Methods have been developed for the extraction of benzotriazole compounds, including 1H-benzotriazole, from soil samples. This demonstrates the environmental persistence and potential toxicity of these compounds (Speltini et al., 2016).

- Water Analysis Techniques : Advanced techniques like Liquid Chromatography–Electrospray Mass Spectrometry are used for analyzing polar 1H-benzotriazoles in water, highlighting the importance of monitoring these compounds in aquatic environments (LeerdamvanJ. et al., 2009).

Toxicity Studies

- Toxicity to Aquatic Species : Research on benzotriazole derivatives, including 4-methyl-1H-benzotriazole, has shown varying degrees of toxicity to aquatic organisms like bacteria, fish, and water fleas. This underscores the ecological impact of these chemicals (Pillard et al., 2001).

Applications in Wastewater Treatment

- Removal in Biofilm Reactors : Hybrid Moving Bed Biofilm Reactor systems have been effective in removing benzotriazoles from municipal wastewater, demonstrating their potential for mitigating the environmental impact of these compounds (Mazioti et al., 2017).

Photolysis and Chemical Fate

- Sunlight Photolysis : Studies on the photochemical fate of benzotriazoles, including 4-methyl-1H-benzotriazole, under simulated sunlight indicate that photolysis is a relevant degradation process for these compounds in natural waters (Weidauer et al., 2016).

Human Exposure Analysis

- Detection in Human Urine : The presence of benzotriazole derivatives in human urine samples across several countries indicates widespread human exposure to these chemicals, raising concerns about their potential health impacts (Asimakopoulos et al., 2013).

Propriétés

IUPAC Name |

benzotriazol-1-yl-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-10-6-8-11(9-7-10)14(18)17-13-5-3-2-4-12(13)15-16-17/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYAUIFNAMODDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356607 |

Source

|

| Record name | 1-(4-METHYLBENZOYL)-1H-BENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylbenzoyl)-1H-benzotriazole | |

CAS RN |

59046-28-5 |

Source

|

| Record name | 1-(4-METHYLBENZOYL)-1H-BENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)